![molecular formula C10H14N2O5 B2834696 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid CAS No. 2089255-71-8](/img/structure/B2834696.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound featuring an oxazole ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amine
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of peptide derivatives , suggesting that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.
Pharmacokinetics
The presence of the tert-butoxy carbonyl (boc) group suggests that it might be used as a protecting group in organic synthesis , which could influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis generally begins with the appropriate oxazole derivative, such as a 1,3-oxazole-4-carboxylic acid precursor.
Reagents and Conditions: The synthesis involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to an amine-containing side chain, followed by coupling with the oxazole ring. Typical reagents include Boc anhydride and an appropriate base (e.g., triethylamine).
Steps:
Protection of the amine group by reaction with Boc anhydride under basic conditions.
Coupling of the protected amine with 1,3-oxazole-4-carboxylic acid via an amidation reaction.
Purification of the final product through crystallization or chromatography.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques for continuous synthesis, optimizing reaction time and minimizing by-products. Industrial processes often use automated reactors and high-purity reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the oxazole ring or the side chains.
Reduction: Reduction reactions might target the carboxylic acid group, potentially forming alcohols under suitable conditions.
Substitution: Nucleophilic substitutions can occur, especially at the Boc-protected amine group after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions often involve mild bases or acids, depending on the desired transformation.
Major Products
Oxidation: Yields oxidized derivatives such as oxazole N-oxides.
Reduction: Produces reduced forms like oxazole-based alcohols.
Substitution: Forms substituted derivatives, particularly at positions on the oxazole ring or at the amine group.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Catalysis: Functions as a ligand or catalytic precursor in organometallic reactions.
Biology
Biochemical Studies: Acts as a probe in enzyme-substrate interaction studies.
Drug Design: Serves as a scaffold for the design of pharmaceutical candidates due to its stability and functional group compatibility.
Medicine
Therapeutics: Potentially useful in developing anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Material Science: Utilized in the synthesis of novel polymers or materials with specific properties.
Agrochemicals: Contributes to the development of pesticides or growth regulators.
Comparison with Similar Compounds
Similar Compounds
5-aminomethyl-1,3-oxazole-4-carboxylic acid
N-Boc-1,3-oxazole-4-carboxamide
Unique Aspects
The presence of the Boc-protected amine in 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid provides enhanced stability and selective reactivity compared to similar compounds, allowing for precise modifications in synthetic applications.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKCLRRDWLVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
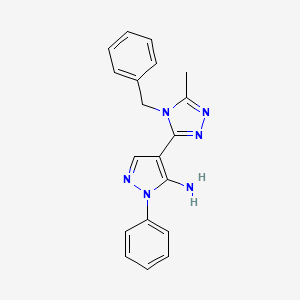
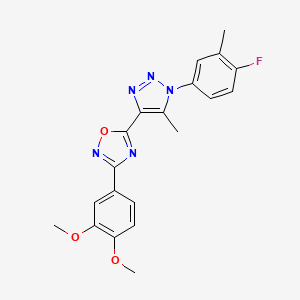
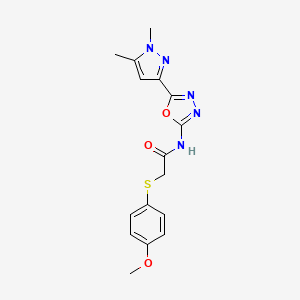
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
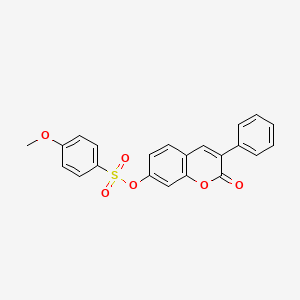
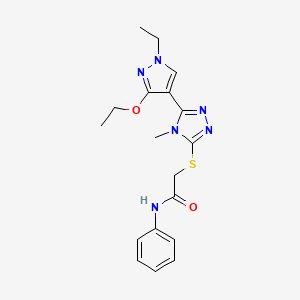
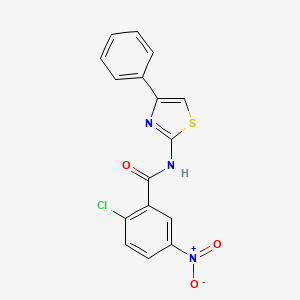
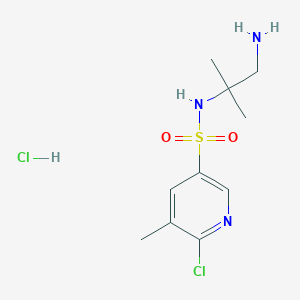
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
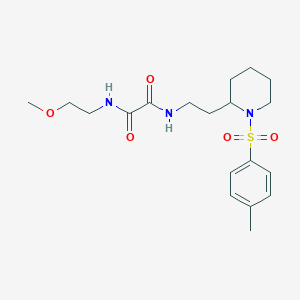
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)
